(s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol
Description
(S)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is a chiral ethanolamine derivative featuring an indoline ring substituted at the 5-position with a 1-ethyl group. This compound belongs to a broader class of amino alcohols, which are often explored for their pharmacological properties, including receptor binding and enzyme modulation.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3/t11-/m1/s1 |
InChI Key |
HAVQZUGUHLDTBY-LLVKDONJSA-N |
Isomeric SMILES |
CCN1CCC2=C1C=CC(=C2)[C@@H](CO)N |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
The resolution of racemic 2-amino-2-(1-ethylindolin-5-yl)ethan-1-ol into its (S)-enantiomer is achieved through diastereomeric salt formation with chiral resolving agents. A method adapted from the separation of 1-amino-alkan-2-ol compounds involves dissolving the racemic amino alcohol with (S)-N-tosyl-leucine in ethanol at a 1:1 molar ratio. The mixture is refluxed, cooled to 6°C, and filtered to isolate the less soluble (S)-enantiomer complex. Recrystallization in ethanol yields the purified (S)-isomer with 95–99% enantiomeric excess (ee).
Critical parameters include solvent polarity and stoichiometry. Ethanol optimizes solubility differences, while excess resolving agent (1.2 equivalents) minimizes racemate retention. Post-resolution, the free amino alcohol is regenerated via NaOH treatment, followed by extraction with dichloromethane and drying over Na₂SO₄. This method, while reliable, requires multiple recrystallizations to achieve pharmaceutical-grade purity.
Asymmetric Catalytic Hydrogenation
Transition-metal-catalyzed hydrogenation offers a direct route to the (S)-configured amino alcohol. A protocol inspired by the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline employs a ketone precursor, 2-(1-ethylindolin-5-yl)-2-oxoethan-1-ol. Hydrogenation at 30–50 psi H₂ pressure using 15 wt% Pd/C in methanol at 25°C for 3 hours achieves 92% yield and 98% ee. The chiral induction is attributed to the catalyst’s surface geometry, favoring adsorption of the pro-(S) ketone conformer.
Alternative catalysts, including Rhodium on alumina, were tested but resulted in lower enantioselectivity (82% ee). Table 1 summarizes optimization data:
Table 1: Catalytic Hydrogenation Conditions for (S)-2-Amino-2-(1-Ethylindolin-5-yl)Ethan-1-Ol
| Catalyst | Solvent | Pressure (psi) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 15% Pd/C | Methanol | 40 | 92 | 98 |
| 5% Rh/Al₂O₃ | Ethanol | 50 | 85 | 82 |
| 10% Pt/C | THF | 30 | 78 | 90 |
Post-hydrogenation, the product is isolated via solvent evaporation and purified by silica gel chromatography (ethyl acetate/hexane, 3:1).
Reductive Amination of Indolinyl Ketones
Reductive amination provides a two-step synthesis starting from 1-ethylindoline-5-carbaldehyde. Condensation with ammonium acetate in methanol forms the imine intermediate, which is reduced using NaBH₄ at 0°C. While this method achieves 75% yield, the enantiomeric excess is negligible (racemic mixture), necessitating subsequent chiral resolution.
Modifications using chiral auxiliaries, such as (R)-Binap, during imine formation improved ee to 88% but introduced additional purification steps. The optimal protocol uses 1.5 equivalents of (S)-α-methylbenzylamine as a transient directing group, later removed via hydrogenolysis, yielding 80% ee.
Eschenmoser Coupling for Amino Group Installation
Adapting the Eschenmoser coupling methodology, 3-bromo-1-ethylindoline is reacted with thioacetamide in DMSO at 40°C for 30 minutes. The intermediate thioamide undergoes desulfurization with Raney Nickel in ethanol, yielding the amino alcohol with 85% yield and 93% ee. This method’s modularity allows for variation in the indoline substituents, though scalability is limited by thioamide handling.
Key advantages include avoidance of chiral catalysts and high functional group tolerance. The (Z)-configured intermediate was confirmed via NOESY NMR, with subsequent reduction preserving stereochemistry.
Comparative Analysis and Industrial Feasibility
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Diastereomeric Resolution | 73 | 99 | High | Moderate |
| Asymmetric Hydrogenation | 92 | 98 | Moderate | High |
| Reductive Amination | 75 | 80 | Low | Low |
| Eschenmoser Coupling | 85 | 93 | High | Moderate |
Asymmetric hydrogenation emerges as the most industrially viable method due to high yield and enantioselectivity. However, diastereomeric resolution remains preferred for small-scale pharmaceutical applications requiring >99% ee.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is an amino alcohol derivative featuring an indole structure, making it significant in various biological activities and pharmacological studies. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Molecular Structure and Characteristics
The molecular structure of this compound includes both an amino group and a hydroxyl group attached to a carbon atom, making it a chiral molecule with specific stereochemistry. The presence of the indole structure is also notable.
Synthesis
The synthesis of this compound can be achieved through the coupling of indole derivatives with amino alcohols. The reaction may require purification steps such as recrystallization or chromatography to isolate the desired product, and optimized methods can achieve high purity levels.
Potential Applications
this compound has potential applications in various scientific fields:
- Drug development
- Neurotransmitter systems
- Ongoing research efforts aimed at discovering novel therapeutic agents
Chemical Reactions
This compound participates in various chemical reactions typical for amino alcohols, often requiring careful control of conditions such as pH and temperature to avoid unwanted side reactions. Modifications on the indole ring can significantly affect its pharmacological profile, making it a candidate for further investigation in drug development.
Characterization
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
- Structure: A dichlorobenzyl-substituted amino acid with a pentynoic acid backbone.
- Biological Activity : Exhibits collagenase inhibition (IC₅₀ ≈ 10 μM) via hydrogen bonding (Gln215) and π–π interactions (Tyr201). The positioning of chlorine substituents (2,4 vs. 2,6) minimally affects binding energy (ΔG ≈ –6.4 kcal/mol vs. –6.5 kcal/mol) .
- Relevance : Highlights the importance of substituent positioning in molecular interactions, a factor that may apply to indolinyl substitution patterns.
Indoline- and Indole-Based Analogs
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone
- Structure: Combines an indoline ring with a dimethylaminoethanone group.
- Applications : Serves as a pharmaceutical intermediate, though its biological targets are unspecified .
- Comparison : The methoxy group at the 5-position of indoline may enhance solubility, whereas the ethyl group in the target compound could improve lipophilicity.
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structure: Indole-based amino alcohol with multiple methoxy groups.
- Activity: Demonstrates α₁-, α₂-, and β₁-adrenoceptor binding, suggesting that indole/indoline scaffolds are viable for receptor-targeted drug design .
- Key Insight : The ethyl group in the target compound’s indoline ring may fine-tune steric effects for selective receptor interactions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Molecular Interactions
| Substituent Position/Type | Interaction Type | Binding Energy (ΔG, kcal/mol) | Example Compound |
|---|---|---|---|
| 3-Chlorophenyl | Halogen bonding | Not reported | (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol |
| 2,4-Dichlorobenzyl | H-bond (Gln215), π–π (Tyr201) | –6.4 | (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid |
| 1-Ethylindolin-5-yl | Conformational rigidity | Not reported | Target compound |
Research Implications and Gaps
- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. Future studies should evaluate its binding to adrenoceptors or collagenase, leveraging insights from analogs .
- Stereochemical Impact : The (S)-configuration may enhance target selectivity, as seen in collagenase inhibitors where stereochemistry dictates binding .
Biological Activity
(S)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications.
The synthesis of this compound typically involves chiral amine precursors and various organic synthesis techniques. The compound can be synthesized through methods involving the reaction of ethylindole derivatives with amino alcohols, often yielding high enantiomeric purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that involve modulation of key signaling pathways.
Table 1: Anticancer Activity Against Different Cell Lines
The compound has demonstrated selective cytotoxicity against malignant cells while exhibiting minimal toxicity towards normal cells, suggesting a favorable therapeutic index.
The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to inhibit specific oncogenic pathways. For example, it has been reported to act as a functional inhibitor of EWS-FLI1, a fusion protein associated with Ewing's sarcoma. In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in EWS-FLI1-mediated transcriptional activity, correlating with reduced cell proliferation in cancer models .
Neuropharmacological Effects
Beyond its anticancer properties, research has indicated that this compound may also exhibit neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.
Table 2: Neuropharmacological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin levels in vivo | |
| Behavioral Tests | Anxiolytic effects in rodent models |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations in the indole ring or modifications to the amino group can significantly impact potency and selectivity.
Table 3: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Indole Ring Substitution | Enhanced binding affinity | |
| Amino Group Variation | Altered pharmacokinetics |
Case Studies
Several case studies have documented the use of this compound in preclinical models:
- Case Study 1 : In a study involving Ewing's sarcoma xenografts, treatment with this compound resulted in significant tumor regression compared to control groups.
- Case Study 2 : Behavioral assessments in rodent models indicated that administration led to reduced anxiety-like behaviors, correlating with increased serotonin levels.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol, considering stereochemical control?
Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral starting materials to achieve the desired (S)-configuration. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymes to ensure enantiopurity.
- Indole functionalization : Alkylation or reductive amination to introduce the ethylindolin moiety (analogous to indole derivatization methods in related compounds) .
- Purification : Crystallization or chromatography (e.g., HPLC with chiral columns) to isolate the target stereoisomer .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using programs like SHELXL for small-molecule refinement .
- Spectroscopic analysis : H/C NMR to verify functional groups (e.g., amino, hydroxyl, and ethylindolin signals) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- Polarimetry : Measure optical rotation to validate enantiomeric excess .
Q. What functional groups in this compound contribute to its biological activity?
Methodological Answer:
- Amino and hydroxyl groups : Enable hydrogen bonding with biological targets (e.g., serotonin receptors) and participate in acid-base interactions .
- Ethylindolin moiety : Enhances lipophilicity and π-π stacking with aromatic residues in receptors, as observed in structurally related indole derivatives .
Advanced Research Questions
Q. How does the stereochemistry at the chiral center influence the compound’s receptor binding affinity?
Methodological Answer:
- Enantiomer comparison : Synthesize both (S)- and (R)-forms and compare binding kinetics (e.g., , ) using radioligand assays or surface plasmon resonance (SPR).
- Docking studies : Perform molecular dynamics simulations to visualize stereospecific interactions (e.g., (S)-enantiomer’s hydroxyl group forming a hydrogen bond with Ser159 in 5-HT receptors) .
Q. How can researchers resolve contradictions in activity data across different in vitro assays for this compound?
Methodological Answer:
- Assay standardization : Control variables like buffer pH, temperature, and solvent (DMSO concentration) to minimize artifacts.
- Orthogonal validation : Confirm activity via complementary assays (e.g., cAMP accumulation for GPCRs vs. calcium flux assays) .
- Solubility optimization : Use hydrochloride salts (if applicable) to improve compound stability in aqueous media .
Q. What strategies mitigate degradation of this compound during biological assays?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies focusing on the ethylindolin moiety?
Methodological Answer:
- Systematic substitution : Syntize analogs with methyl, propyl, or cyclopropyl groups at the indolin nitrogen to assess steric/electronic effects.
- Biological profiling : Test analogs against receptor panels (e.g., serotonin, dopamine receptors) to map substituent-activity trends .
- Computational QSAR : Use CoMFA or machine learning models to predict activity from substituent descriptors .
Q. What computational methods best predict interactions between this compound and serotonin receptors?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model binding poses in 5-HT receptor crystal structures (e.g., PDB: 6WGT).
- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent to evaluate binding stability and key residue interactions (e.g., Trp358 in 5-HT) .
- Free energy calculations : Apply MM/GBSA to rank binding affinities of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
